REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[N:5]=[CH:6][C:7]2[CH2:13][CH2:12][C:11](=[O:14])[NH:10][C:8]=2[N:9]=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>CC1C=CC(S(O)(=O)=O)=CC=1.O.O.CC(C)=O>[O:14]=[C:11]1[NH:10][C:8]2[N:9]=[C:4]([CH:3]=[O:2])[N:5]=[CH:6][C:7]=2[CH2:13][CH2:12]1 |f:1.2,3.4,5.6|
|
Name
|
2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Quantity
|
0.873 g
|
Type
|
reactant
|
Smiles
|
COC(C=1N=CC2=C(N1)NC(CC2)=O)OC
|
Name
|
|
Quantity
|
0.074 g
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O.CC(=O)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the disappearance of starting material, the solution was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2=C(N=C(N=C2)C=O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.023 g | |
YIELD: CALCULATEDPERCENTYIELD | 147.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |